molecular formula C24H31N5O4 B12365434 E3 Ligase Ligand-linker Conjugate 15

E3 Ligase Ligand-linker Conjugate 15

Cat. No.: B12365434
M. Wt: 453.5 g/mol
InChI Key: KDTYUNLDVFMWDX-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 15: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 15 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 15 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 15 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .

Comparison with Similar Compounds

  • Cereblon-based PROTACs
  • Von Hippel-Lindau (VHL)-based PROTACs
  • MDM2-based PROTACs
  • cIAP1-based PROTACs

Uniqueness: E3 Ligase Ligand-linker Conjugate 15 is unique in its ability to form highly specific and stable ternary complexes, leading to efficient and selective degradation of target proteins. This specificity reduces off-target effects and enhances therapeutic potential .

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique properties and versatile applications make it a valuable tool for scientific research and therapeutic development.

Properties

Molecular Formula

C24H31N5O4

Molecular Weight

453.5 g/mol

IUPAC Name

5-[4-[(4-aminopiperidin-1-yl)methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31)

InChI Key

KDTYUNLDVFMWDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N

Origin of Product

United States

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